![molecular formula C9H6N2O B1297088 2-[1-(2-Furyl)ethylidene]malononitrile CAS No. 62737-71-7](/img/structure/B1297088.png)
2-[1-(2-Furyl)ethylidene]malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-Furyl)ethylidene]malononitrile is an organic compound with the molecular formula C9H6N2O It is characterized by the presence of a furan ring attached to an ethylidene group, which is further connected to a malononitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
2-[1-(2-Furyl)ethylidene]malononitrile can be synthesized through a condensation reaction between furan-2-carbaldehyde and malononitrile. The reaction typically involves the use of a base such as piperidine or pyridine to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-[1-(2-Furyl)ethylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding dihydrofuran derivatives.
Substitution: The malononitrile moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted malononitrile derivatives, depending on the nucleophile used.
科学的研究の応用
2-[1-(2-Furyl)ethylidene]malononitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-[1-(2-Furyl)ethylidene]malononitrile and its derivatives involves interactions with various molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, receptor binding, and signal transduction. The specific pathways and targets depend on the structure of the derivative and the context of its application.
類似化合物との比較
Similar Compounds
2-[1-(2-Thienyl)ethylidene]malononitrile: Similar structure with a thiophene ring instead of a furan ring.
2-[1-(2-Pyridyl)ethylidene]malononitrile: Contains a pyridine ring instead of a furan ring.
2-[1-(2-Phenyl)ethylidene]malononitrile: Features a phenyl ring in place of the furan ring.
Uniqueness
2-[1-(2-Furyl)ethylidene]malononitrile is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-[1-(furan-2-yl)ethylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCKEDGNRUKLQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344041 |
Source


|
| Record name | [1-(Furan-2-yl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62737-71-7 |
Source


|
| Record name | [1-(Furan-2-yl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 2-[1-(2-Furyl)ethylidene]malononitrile in organic synthesis?
A: this compound serves as a valuable building block in organic synthesis due to its reactive nature. It readily participates in reactions with various nucleophiles, leading to the formation of diverse heterocyclic compounds. For instance, it reacts with cyclic β-diketones to yield novel chromene and pyrano[2,3-c]pyrazole derivatives []. This compound's versatility makes it a crucial precursor in developing new pharmaceuticals, agrochemicals, and materials.
Q2: Can you elaborate on the reaction mechanism of this compound in the synthesis of pyrano[2,3-c]pyrazole derivatives?
A: While the provided research doesn't delve into the specific mechanism, it highlights the reaction of this compound with active methylene pyrazolones to yield pyrano[2,3-c]pyrazole derivatives []. This reaction likely proceeds through a condensation-cyclization sequence. The active methylene group of the pyrazolone attacks the electron-deficient β-carbon of the this compound, followed by cyclization and dehydration to form the pyrano[2,3-c]pyrazole ring system.
Q3: How is the structure of 3-amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile, a derivative of this compound, characterized?
A: The structure of 3-amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile, synthesized using this compound as a starting material, was elucidated using X-ray crystallography []. This technique revealed the spatial arrangement of atoms within the molecule, providing insights into bond lengths, bond angles, and the conformation of the different rings. Additionally, spectroscopic data, likely including NMR and IR, were utilized to confirm the structure and identify functional groups.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
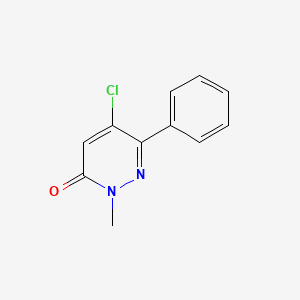

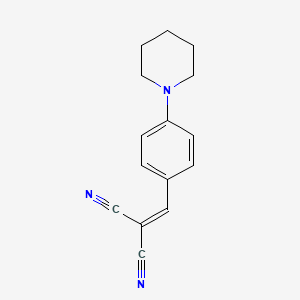
![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)


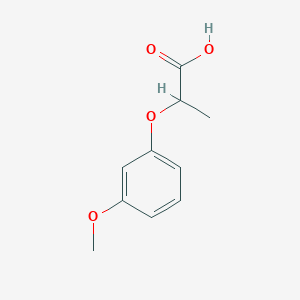
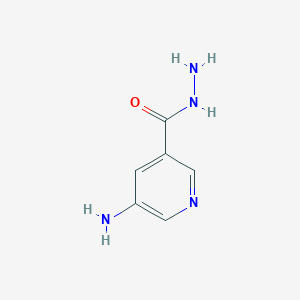
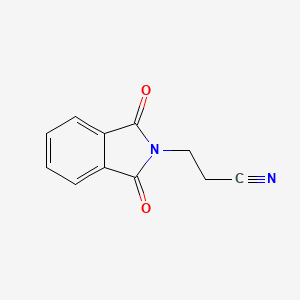
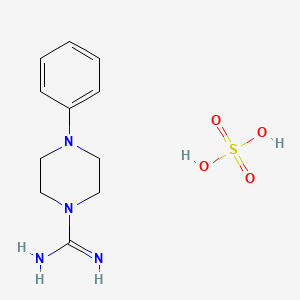
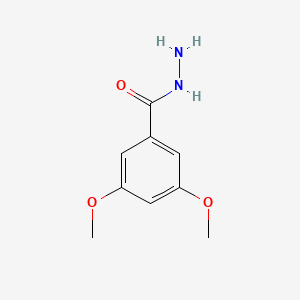
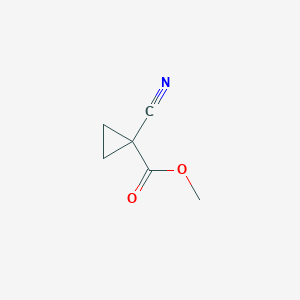
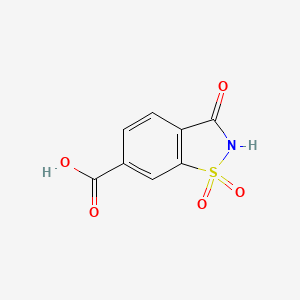
![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)
